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Compound of Interest

Dimethyl 4-methoxy-5-
Compound Name: _
nitrophthalate

Cat. No.: B1473779

An In-Depth Technical Guide to the Chemical Properties of Dimethyl 4-methoxy-5-
nitrophthalate

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is a substituted aromatic dicarboxylate ester. Its
structure, featuring a nitro group, a methoxy group, and two methyl ester functionalities on a
benzene ring, makes it a highly valuable and versatile intermediate in advanced organic
synthesis. For researchers in medicinal chemistry and materials science, this compound serves
as a pivotal building block for constructing more complex molecular architectures. The strategic
placement of its functional groups allows for a wide range of chemical transformations,
enabling the synthesis of novel pharmaceutical agents, functional dyes, and specialized
polymers. This guide provides a comprehensive overview of its chemical and physical
properties, synthesis, reactivity, and safe handling protocols, tailored for professionals in
chemical research and drug development.

Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible science.
Dimethyl 4-methoxy-5-nitrophthalate is cataloged under several identifiers across chemical
databases.

Chemical Structure:
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Caption: 2D structure of Dimethyl 4-methoxy-5-nitrophthalate.

Table 1: Chemical Identifiers

Identifier Value Source(s)

dimethyl 4-methoxy-5-
IUPAC Name _ : [11[2]
nitrobenzene-1,2-dicarboxylate

dimethyl 4-methoxy-5-

Common Name ) [1][2]
nitrophthalate

CAS Number 856806-20-7 [1]1[3][4]

Molecular Formula C11H11NO> [1][2]

Molecular Weight 269.21 g/mol [1]
ZGASGVVPYSDBEA-

InChl Key

UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction
conditions. While comprehensive experimental data for this specific molecule is not widely
published, known properties and data from closely related analogs are summarized below.

Table 2: Physicochemical Data
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Property Value Notes

) Based on analogous structures
) Expected to be a solid at room ] ] ]
Physical State like Dimethyl 4-nitrophthalate.
temperature. 5]

Dimethyl 4-nitrophthalate, a
Melting Point Not reported. related compound, has a
melting point of 64-66 °C.[5]

High boiling point expected
Boiling Point Not reported. due to molecular weight and

polarity.

Expected to be soluble in

Solubilt common organic solvents Phthalate esters are generally
olubility ] ]
(e.g., THF, Ethyl Acetate, soluble in organic solvents.[6]
Dichloromethane).
Storage Temperature Room Temperature

Synthesis and Mechanistic Insights

The synthesis of Dimethyl 4-methoxy-5-nitrophthalate is not explicitly detailed in publicly
accessible literature. However, a logical and efficient synthetic route can be designed based on
well-established organic chemistry principles, such as the electrophilic nitration of an aromatic
precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct approach involves the nitration of Dimethyl 4-methoxyphthalate. The methoxy
group is a strong activating, ortho-, para- director, while the two ester groups are deactivating,
meta- directors. The C5 position is ortho to the powerful methoxy director and meta to both
ester groups, making it the most electronically favorable site for nitration.
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Synthetic Workflow
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Caption: Proposed workflow for the synthesis of Dimethyl 4-methoxy-5-nitrophthalate.

Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the nitration of activated aromatic systems
and should be optimized for safety and yield.

o Reactor Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a dropping funnel, add Dimethyl 4-methoxyphthalate (1.0 eq).

» Dissolution: Dissolve the starting material in concentrated sulfuric acid (H2SOa4) at 0 °C. The
acid acts as both the solvent and a catalyst. Maintaining a low temperature is critical to
prevent over-nitration and side reactions.

« Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNOs, 1.1 eq) and
concentrated sulfuric acid in a separate vessel, pre-chilled to 0 °C. Add this mixture dropwise
to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed
5°C.

e Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The progress can be monitored
by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

e Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice
with vigorous stirring. This step quenches the reaction and precipitates the solid product.

« Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly
with cold water until the filtrate is neutral. The crude solid can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography.
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Chemical Reactivity and Key Transformations

The utility of Dimethyl 4-methoxy-5-nitrophthalate as a synthetic intermediate stems from the

reactivity of its functional groups.

¢ Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline
derivative) using various reagents, such as tin(ll) chloride (SnClz), hydrogen gas with a
palladium catalyst (H2/Pd-C), or sodium dithionite (Na2S20a4). This transformation is
fundamental for introducing a nucleophilic amino group, which is a common precursor in the
synthesis of heterocyclic compounds and amides used in drug development.

o Hydrolysis of Esters: The two methyl ester groups can be hydrolyzed to the corresponding
dicarboxylic acid under either acidic or basic conditions. This diacid can then be used to form
polymers, salts, or be converted into other functional groups like acid chlorides or amides.

Key Chemical Transformations

Gimethyl 4-methoxy-5-nitrophthalate

Reduction Hydrolysis
(e.g., Hz2, Pd/C) (e.g., NaOH, H20/A)

E)imethyl 5-amino-4-methoxyphtha|at9 G-Methoxy-S-nitrophthalic acia

Click to download full resolution via product page

Caption: Primary reaction pathways for Dimethyl 4-methoxy-5-nitrophthalate.

Applications in Research and Development

While specific, large-scale applications are not widely documented, the structure of Dimethyl
4-methoxy-5-nitrophthalate makes it an ideal precursor for several research areas:

e Pharmaceutical Synthesis: The corresponding aniline derivative (after nitro reduction) is a
valuable scaffold for building molecules with potential biological activity. The substitution
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pattern is suitable for creating kinase inhibitors, anti-inflammatory agents, and other targeted
therapeutics.

o Materials Science: As a nitrophthalate derivative, it can be used in the synthesis of high-
performance polymers, dyes, and pigments.[6] The functional groups allow for
polymerization or for covalent attachment to other substrates.

o Fragment-Based Drug Discovery (FBDD): This molecule can serve as a chemical fragment
for screening against biological targets. Its defined chemical handles (nitro, methoxy, esters)
allow for systematic elaboration into more potent lead compounds.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not available, data from
structurally similar nitroaromatic esters provides a strong basis for safe handling procedures.

General Hazards:
e May cause skin, eye, and respiratory irritation.
o Harmful if swallowed or inhaled.

Table 3: Recommended Safety and Handling Protocols
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Aspect

Recommendation

Rationale

Ventilation

Handle in a well-ventilated

area or a chemical fume hood.

To minimize inhalation of dust

or vapors.

Personal Protective Equipment
(PPE)

- Nitrile gloves- Safety glasses
with side shields or goggles-

Lab coat

To prevent skin and eye

contact.

First Aid (Eyes)

Rinse cautiously with water for
several minutes. Remove
contact lenses if present and

easy to do. Continue rinsing.

Immediate dilution and flushing
are key to minimizing eye

damage.

First Aid (Skin)

Wash off immediately with
plenty of soap and water.
Remove contaminated

clothing.

To remove the chemical from
the skin surface and prevent

absorption.

First Aid (Ingestion/Inhalation)

Move to fresh air. Do NOT
induce vomiting. Seek

immediate medical attention.

To prevent aspiration and
ensure professional medical

evaluation.

Storage

Store in a tightly closed
container in a cool, dry, dark
place away from incompatible
materials like strong oxidizing

agents.

To maintain chemical stability
and prevent hazardous

reactions.

Spectroscopic Characterization (Predicted)

Experimental spectra are not publicly available. The following are predicted *H and 3C NMR

chemical shifts based on the compound's structure and data from similar molecules.[7]

e 'HNMR (400 MHz, CDCls):

o 0 ~7.5-8.0 ppm (s, 1H): Aromatic proton (C6-H), deshielded by the adjacent nitro group.

o 0 ~7.0-7.5 ppm (s, 1H): Aromatic proton (C3-H).

© 2025 BenchChem. All rights reserved.

7/10

Tech Support


https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o & ~3.9-4.1 ppm (s, 3H): Methoxy group protons (-OCHs).

o 0 ~3.8-4.0 ppm (s, 6H): Two equivalent or nearly equivalent methyl ester protons (-
COOCHSs). A slight difference in their chemical environment might lead to two separate
singlets.

e 13C NMR (100 MHz, CDCls):

o 0 ~165-170 ppm (2C): Carbonyl carbons of the two ester groups.

[e]

0 ~150-160 ppm (1C): Aromatic carbon attached to the methoxy group (C4).

o

0 ~140-150 ppm (1C): Aromatic carbon attached to the nitro group (C5).

[¢]

0 ~110-135 ppm (4C): Remaining four aromatic carbons.

o

0 ~55-60 ppm (1C): Methoxy carbon.
o & ~50-55 ppm (2C): Methyl ester carbons.

 Infrared (IR) Spectroscopy: Expected to show strong characteristic peaks for C=0 stretching
(esters) at ~1720-1740 cm~1, asymmetric and symmetric N-O stretching (nitro group) at
~1520-1560 cm~t and ~1345-1385 cm~1 respectively, and C-O stretching (ether and ester) at
~1000-1300 cm™1,

e Mass Spectrometry (MS): The molecular ion peak (M*) would be observed at m/z = 269.21,
corresponding to the molecular weight.

Conclusion

Dimethyl 4-methoxy-5-nitrophthalate is a strategically functionalized aromatic compound
with significant potential as an intermediate in diverse fields of chemical synthesis. Its
predictable reactivity, centered on the nitro and ester groups, allows for its incorporation into
complex molecules targeted for pharmaceutical and material science applications. While
detailed experimental data is sparse, its properties and behavior can be reliably inferred from
established chemical principles and data on analogous compounds. Adherence to stringent
safety protocols is essential when handling this and related nitroaromatic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. molecularinfo.com [molecularinfo.com]
. molecularinfo.com [molecularinfo.com]

. 42590-00-1(Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate) | Kuujia.com [kuujia.com]

. Dimethyl 4-nitrophthalate | CAS#:610-22-0 | Chemsrc [chemsrc.com]

1
2
3
e 4. DiMethyl 4-Methoxy-5-nitrophthalate | 856806-20-7 [amp.chemicalbook.com]
5
6. Buy Dimethyl 4-methyl-5-nitrophthalate (EVT-8550474) | 167992-81-6 [evitachem.com]
7

. rsc.org [rsc.org]

 To cite this document: BenchChem. [Dimethyl 4-methoxy-5-nitrophthalate chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1473779#dimethyl-4-methoxy-5-nitrophthalate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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